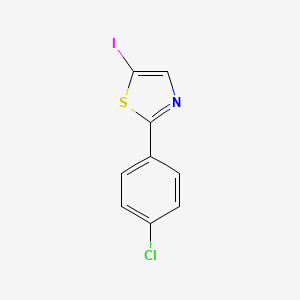

2-(4-Chlorophenyl)-5-iodothiazole

Descripción general

Descripción

2-(4-Chlorophenyl)-5-iodothiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group at the 2-position and an iodine atom at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-iodothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with carbon disulfide and iodine in the presence of a base, such as potassium hydroxide, to form the thiazole ring. The reaction conditions often require heating and the use of solvents like ethanol or dimethylformamide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenyl)-5-iodothiazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines and thiols, often under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-Chlorophenyl)-5-iodothiazole possess potent anticancer properties. Specifically, thiazoles have been investigated for their ability to induce ferroptosis, a form of regulated cell death crucial for cancer therapy. The incorporation of electrophilic warheads at the 2-position of thiazoles has shown promising results in selectively targeting cancer cells, particularly through the inhibition of GPX4, a protein involved in lipid peroxide detoxification .

Targeting Mechanisms

The mechanism of action involves covalent binding to nucleophilic cysteine residues in target proteins, which can enhance the selectivity and potency of these compounds against cancer cells . The design of analogs with varying substituents at different positions on the thiazole ring has been explored to optimize their biological activity.

Chemical Biology

Chemical Probes

this compound can serve as a chemical probe in biological studies. Its electrophilic nature allows it to label thiol-containing proteins, facilitating the study of protein interactions and functions in cellular environments. Such probes are invaluable for understanding disease mechanisms and developing therapeutic strategies .

Proteomic Analysis

Proteomic studies utilizing this compound have demonstrated its ability to enrich specific proteins involved in maintaining cellular redox balance. This application is critical for elucidating pathways related to oxidative stress and cell survival .

Synthetic Applications

Building Blocks in Organic Synthesis

The compound is also utilized as a building block in organic synthesis. Its unique structure allows it to participate in various reactions, including cross-coupling reactions that are essential for synthesizing complex organic molecules. These reactions can lead to the development of new pharmaceuticals and agrochemicals .

Case Study 1: Ferroptosis Induction

A study highlighted the effectiveness of thiazole derivatives, including this compound, in inducing ferroptosis in cancer cells. The research demonstrated that these compounds could significantly reduce cell viability at low nanomolar concentrations, emphasizing their potential as novel anticancer agents .

Case Study 2: Chemical Probe Development

In another investigation, researchers synthesized a series of thiazole-based probes to study protein interactions within cancer cells. The findings revealed that these probes could effectively label target proteins, providing insights into the molecular underpinnings of cancer progression and resistance mechanisms .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer properties through ferroptosis induction | High potency against cancer cells with low IC50 values |

| Chemical Biology | Use as chemical probes for protein labeling | Effective enrichment of thiol-containing proteins |

| Synthetic Applications | Building blocks for organic synthesis | Participation in cross-coupling reactions |

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-5-iodothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying the active site or alter receptor function by binding to allosteric sites . The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Chlorophenyl)thiazole: Lacks the iodine atom at the 5-position, which can affect its reactivity and applications.

5-Iodo-2-phenylthiazole: Similar structure but with a phenyl group instead of a 4-chlorophenyl group, leading to different electronic properties and reactivity.

Uniqueness

The combination of these substituents allows for versatile chemical modifications and the development of novel compounds with specific properties .

Actividad Biológica

2-(4-Chlorophenyl)-5-iodothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H6ClI N2S

- Molecular Weight : 292.58 g/mol

- CAS Number : 1208779-00-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Thiazole derivatives are known for their role as electrophilic agents, which can covalently modify thiol groups in proteins, leading to significant biological effects.

Key Mechanisms:

- Covalent Bond Formation : The iodine atom in the thiazole ring can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Induction of Ferroptosis : Research indicates that thiazoles can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This is achieved through the inhibition of glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from oxidative damage .

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent investigations highlight the potential of thiazole derivatives in cancer therapy. The ability to induce ferroptosis may provide a novel approach to selectively target cancer cells, particularly those resistant to traditional therapies .

Study on Ferroptosis Induction

A study published in Nature Communications demonstrated that thiazole compounds, including this compound, effectively induced ferroptosis in cancer cells. The study utilized various assays to confirm cell death mechanisms and identified GPX4 as a primary target for these compounds .

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| This compound | <100 | GPX4 inhibition, ferroptosis |

| Other thiazole analogs | Varies | Various (e.g., apoptosis) |

Cytotoxicity Profile

In vitro studies have established a cytotoxic profile for this compound against several cancer cell lines, including breast and lung cancer models. The compound exhibited low nanomolar potency, suggesting its potential as a lead compound for further development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Anticancer, antimicrobial | Induces ferroptosis |

| 2-Aminothiazoles | Antimicrobial | Less potent than iodinated analogs |

| Thiazolidinones | Antidiabetic | Different mechanism of action |

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-5-iodo-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClINS/c10-7-3-1-6(2-4-7)9-12-5-8(11)13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFZDKLBCLZBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClINS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.